3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Overview
Description
3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound that features an iodine atom attached to a pyrrolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine core.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological processes and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol: Similar structure with a bromine atom instead of iodine.
3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol: Contains a chlorine atom in place of iodine.
1H-Pyrrolo[3,2-b]pyridin-6-ol: Lacks the halogen substituent.
Uniqueness
3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromo, chloro, and unsubstituted analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOOEZIUNJOSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290447 | |
Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-99-4 | |
Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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